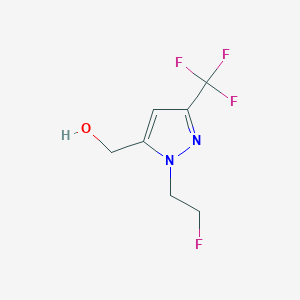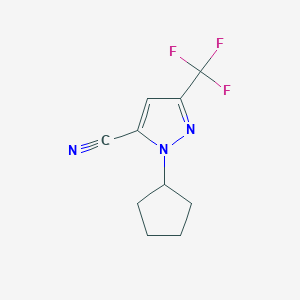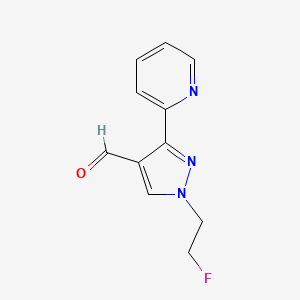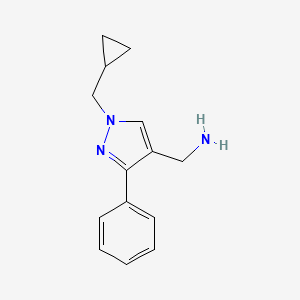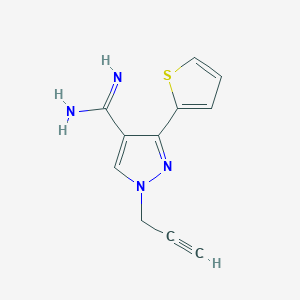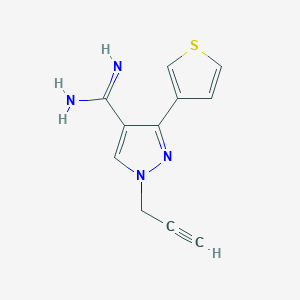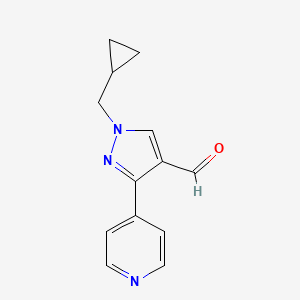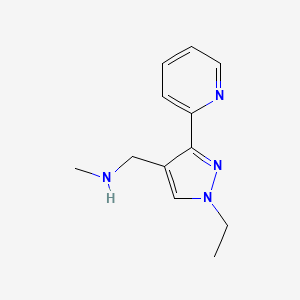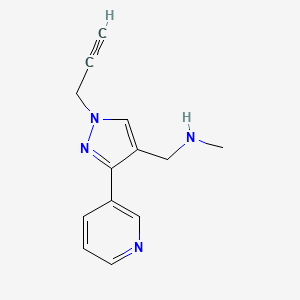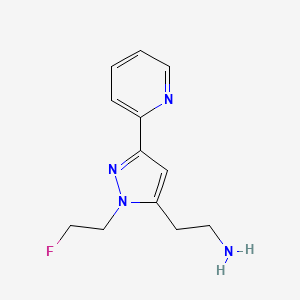
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine
Vue d'ensemble
Description
2-(1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine, or 2-FEPA, is a synthetic compound that has been extensively studied in recent years due to its potential applications in numerous scientific fields. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and antifungal properties. It has also been used as a tool in drug development, as well as in laboratory experiments.
Applications De Recherche Scientifique
Fascinating Variability in Chemistry and Properties
A study by Boča et al. (2011) reviews the chemistry and properties of compounds containing pyridine and pyrazole structures, indicating that these compounds have diverse applications due to their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. This suggests that compounds similar to the one you're interested in could be researched for a variety of applications across chemistry and materials science (Boča, Jameson, & Linert, 2011).
Analysis in Biological Matrices, Foodstuff, and Beverages
Teunissen et al. (2010) reviewed the analysis of heterocyclic aromatic amines (HAs) in biological matrices, foodstuff, and beverages, highlighting their carcinogenic potential in rodents and the importance of analyzing their bioactivated metabolites as well as detoxification products. This underscores the relevance of such compounds in toxicology and food safety research (Teunissen, Rosing, Schinkel, Schellens, & Beijnen, 2010).
Inhibitors Design for Protein Kinases
Scior et al. (2011) discussed the design and synthesis of inhibitors for p38 mitogen-activated protein (MAP) kinase, utilizing structures including pyrazole and pyridine. The selective inhibition of protein kinases by compounds with such scaffolds reveals potential applications in designing drugs for treating inflammatory diseases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
PFAS Removal by Amine-Functionalized Sorbents
Ateia et al. (2019) review the use of amine-containing sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) in water treatment, highlighting the importance of chemical functionality in environmental remediation technologies (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Propriétés
IUPAC Name |
2-[2-(2-fluoroethyl)-5-pyridin-2-ylpyrazol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4/c13-5-8-17-10(4-6-14)9-12(16-17)11-3-1-2-7-15-11/h1-3,7,9H,4-6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSQZIYJWOLSFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)CCN)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



